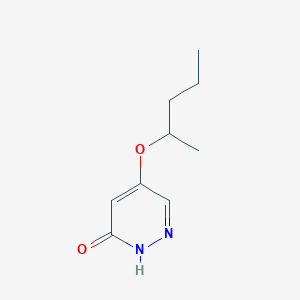

5-(pentan-2-yloxy)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1346697-77-5 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-pentan-2-yloxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-7(2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

NBULUSOEORJPQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC1=CC(=O)NN=C1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for Pyridazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For pyridazinone derivatives, both ¹H and ¹³C NMR are routinely employed to assign the structure and confirm the synthesis of new analogues. mdpi.comnih.gov

In the ¹H NMR spectrum of a compound like 5-(pentan-2-yloxy)pyridazin-3(2H)-one, the protons on the pyridazinone ring typically appear as distinct signals. The proton at the C4 position and the proton at the C6 position would give rise to characteristic resonances, with their chemical shifts and coupling constants being influenced by the electronic effects of the carbonyl group and the alkoxy substituent. The NH proton of the pyridazinone ring is also observable, often as a broad singlet. mdpi.com The pentan-2-yloxy side chain would exhibit a series of signals corresponding to the methyl, methylene (B1212753), and methine protons, with their multiplicities providing clear evidence of their connectivity.

Table 1: Representative ¹H NMR Data for a 5-alkoxypyridazin-3(2H)-one Scaffold

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (ring) | 10.5 - 12.5 | br s | - |

| H-6 (ring) | 7.8 - 8.2 | d | 2.5 - 3.5 |

| H-4 (ring) | 6.9 - 7.3 | d | 2.5 - 3.5 |

| O-CH (alkoxy) | 4.5 - 5.0 | m | 6.0 - 7.0 |

| CH₂ (alkoxy) | 1.6 - 1.9 | m | - |

| CH₃ (alkoxy) | 0.9 - 1.4 | m | - |

Table 2: Representative ¹³C NMR Data for a 5-alkoxypyridazin-3(2H)-one Scaffold

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C3, ring) | 160 - 165 |

| C5 (ring) | 155 - 160 |

| C6 (ring) | 135 - 140 |

| C4 (ring) | 110 - 115 |

| O-CH (alkoxy) | 75 - 85 |

| CH₂ (alkoxy) | 20 - 40 |

| CH₃ (alkoxy) | 10 - 20 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com In the IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the pyridazinone ring, typically appearing in the region of 1650-1680 cm⁻¹. mdpi.com The N-H stretching vibration of the amide group within the ring would be observed as a broad band in the range of 3100-3300 cm⁻¹. The C-O stretching vibration of the ether linkage and the C-H stretching vibrations of the alkyl chain would also be present, providing further confirmation of the structure. rsc.org

Table 3: Characteristic IR Absorption Bands for a 5-alkoxypyridazin-3(2H)-one Scaffold

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1650 - 1680 |

| C=C (aromatic) | Stretching | 1580 - 1620 |

| C-O (ether) | Stretching | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula (C₉H₁₄N₂O₂) by providing a precise mass measurement.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyridazinone derivatives can include the loss of the alkoxy side chain, cleavage of the pyridazinone ring, and other characteristic fragmentations that help to piece together the molecular structure. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For this compound, which contains a chiral center at the second position of the pentyl group, X-ray crystallography could be used to determine the absolute configuration (R or S) of a single enantiomer if a suitable crystal can be obtained. nih.gov

Furthermore, X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of the compound. The planarity of the pyridazinone ring and the conformation of the flexible pentan-2-yloxy side chain would be precisely determined. researchgate.net

Computational and Theoretical Chemistry Studies of Pyridazinone Derivatives

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. indexcopernicus.comresearchgate.net It is a widely used approach for calculating the optimized geometry and various electronic properties of molecules. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. researchgate.net

For pyridazinone systems, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G**, are used to determine the most stable three-dimensional conformation (optimized geometry). researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT is instrumental in elucidating electronic properties. indexcopernicus.com Calculations can yield the total energy of the molecule, the energies of the frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the dipole moment. researchgate.net These parameters are fundamental to understanding the molecule's stability and reactivity. For instance, a study on dicyano pyridazine (B1198779) derivatives showed that the addition of cyano radicals led to a decrease in the total energy, indicating an increase in molecular stability. indexcopernicus.com

Table 1: Representative Electronic Properties of Pyridazine Calculated via DFT (Note: This table presents example data for the parent pyridazine ring to illustrate the outputs of DFT calculations. Values for specific derivatives like 5-(pentan-2-yloxy)pyridazin-3(2H)-one would require specific computation.)

| Property | Calculated Value | Method |

| Total Energy | Varies (e.g., in eV or Hartrees) | B3LYP/6-31G researchgate.net |

| HOMO Energy | Example: ~ -7.0 eV | B3LYP/6-31G indexcopernicus.comresearchgate.net |

| LUMO Energy | Example: ~ -1.5 eV | B3LYP/6-31G indexcopernicus.comresearchgate.net |

| Energy Gap (HOMO-LUMO) | Example: ~ 5.5 eV | B3LYP/6-31G indexcopernicus.comresearchgate.net |

| Dipole Moment | Varies (e.g., in Debye) | B3LYP/6-31G** researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability Assessment

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity. indexcopernicus.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. indexcopernicus.com Conversely, a small energy gap suggests the molecule is more reactive. indexcopernicus.com For pyridazinone derivatives, FMO analysis, typically performed using the results from DFT calculations, helps to predict their reactive behavior and kinetic stability. researchgate.netnih.gov For example, a computational study on pyridazine derivatives showed that the introduction of certain substituents could significantly decrease the energy gap, thereby increasing the molecule's reactivity. indexcopernicus.com

Table 2: Frontier Orbital Energies and Related Reactivity Descriptors (Note: These are conceptual examples based on typical values for organic molecules. Specific values are compound-dependent.)

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Predicts chemical reactivity and stability indexcopernicus.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution indexcopernicus.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; soft molecules are more reactive indexcopernicus.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org An MEP map is plotted onto the molecule's surface, typically a constant electron density surface, using a color spectrum to represent different potential values. uni-muenchen.deresearchgate.net This map is an invaluable tool for predicting a molecule's reactivity towards charged reactants. uni-muenchen.de

The color-coding scheme typically uses red to indicate regions of most negative electrostatic potential, which are rich in electrons and attractive to electrophiles (positive charges). youtube.com Conversely, blue indicates regions of most positive electrostatic potential, which are electron-poor and attractive to nucleophiles (negative charges). youtube.com Green and yellow represent areas with intermediate or near-zero potential. youtube.com

For a molecule like this compound, an MEP map would reveal specific reactive sites. Studies on similar pyridazine structures show that electron-rich negative potentials (red/yellow regions) are typically located around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. researchgate.netnih.gov Specifically, the carbonyl oxygen of the pyridazinone ring and the pyridazine nitrogen atoms are expected to be primary sites for electrophilic attack or hydrogen bonding. nih.gov The regions around hydrogen atoms, particularly any N-H protons, would exhibit a positive potential (blue regions), marking them as sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses of Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding within a molecule. NBO analysis begins by determining Natural Atomic Orbitals (NAOs) and then Natural Hybrid Orbitals (NHOs), which describe the specific spd composition of the orbitals used by each atom to form bonds or hold lone pairs. uni-muenchen.dewisc.edu

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and thermodynamic properties.

For a molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The pentan-2-yloxy side chain has several rotatable bonds, leading to a large number of possible conformations. MD simulations can sample these conformations, identifying the most stable and frequently occurring shapes the molecule adopts in different environments (e.g., in a vacuum, in water, or bound to a protein). When studying a ligand-protein complex, MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are analyzed to quantify the stability and flexibility of the system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are encoded by molecular descriptors. mdpi.com

In a typical QSAR study involving pyridazinone derivatives, the process would involve:

Data Set Assembly: A collection of pyridazinone analogs with experimentally measured biological activity (e.g., IC50 values) is gathered.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that predicts activity based on the most relevant descriptors. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). researchgate.netmdpi.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized pyridazinone derivatives, allowing chemists to prioritize the synthesis of the most promising candidates and guide the design of more potent compounds.

Table 3: Common Classes of Molecular Descriptors Used in QSAR

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and topology of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | 2D descriptors derived from the graph representation of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D descriptors related to the molecule's size and shape. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic properties of the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to properties like solubility and membrane permeability. |

Molecular Docking and Scoring in Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred binding orientation and conformation of one molecule (the ligand) to a second (the receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand binding.

The process for docking a compound like this compound into a target protein's active site involves several steps. First, 3D structures of both the ligand and the protein are prepared. Then, a docking algorithm systematically samples a vast number of possible binding poses of the ligand within the protein's binding site. Each pose is evaluated by a scoring function, which estimates the binding affinity (often as a negative value, where a more negative score indicates stronger binding). nih.gov

The results of a docking study provide a predicted binding mode and a docking score. Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the active site. nih.govnih.gov For pyridazinone derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, a study docking a pyridazine derivative into the SARS-CoV-2 main protease identified crucial hydrogen bonds between the amide oxygen and pyridazine nitrogen atoms of the ligand and key residues like MET-A-769 in the protein's active site, explaining the compound's inhibitory potential. nih.govnih.gov

Mechanistic Investigations of Biological Activities of Pyridazinone Derivatives

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Phosphodiesterases, Kinases, Hydrolases)

Pyridazinone derivatives have been identified as potent inhibitors of several key enzyme families, including phosphodiesterases (PDEs), kinases, and hydrolases. samipubco.comresearchgate.net Their inhibitory action on these enzymes is central to many of their observed pharmacological effects.

Phosphodiesterases (PDEs) are a group of enzymes that regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. samipubco.comresearchgate.net Inhibition of specific PDE isoenzymes has been a successful strategy for the treatment of a range of conditions. Pyridazinone derivatives have shown inhibitory activity against several PDE isoforms, including PDE3, PDE4, and PDE5. samipubco.comresearchgate.netresearchgate.net

PDE3 Inhibition: PDE3 inhibitors are known for their inotropic and vasodilator effects, making them useful in the treatment of congestive heart failure. samipubco.comresearchgate.net Certain pyridazinone derivatives have been identified as potent and selective PDE3 inhibitors. researchgate.netnih.gov For instance, a series of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones were found to have significant PDE3-inhibitory activity, with the pyridazinone lactam functionality being a critical determinant for this action. researchgate.net The generally higher levels of PDE III inhibitory potency shown by some bis(azinone) series compared to earlier 6-(4-substituted-phenyl)pyridazin-3(2H)-one derivatives appears to stem from a more optimal separation of two interacting points in the inhibitor molecule. nih.gov

PDE4 Inhibition: PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP, which in turn suppresses inflammatory responses. rsc.orguel.ac.uk This makes PDE4 inhibitors promising therapeutic agents for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). rsc.orguel.ac.uk Several pyridazinone derivatives have been developed as PDE4 inhibitors. rsc.orguel.ac.uk For example, pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising activity and selectivity towards PDE4B isoenzymes. rsc.orguel.ac.uk The increased planar character of pyridazinone-4-indole derivatives is thought to result in a better interaction within the active site of the enzyme. uel.ac.uk

Kinase Inhibition: Protein kinases play a crucial role in cell signaling, and their dysregulation is often associated with cancer. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Several pyridazinone-based derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme, highlighting the importance of the urea/thiourea moieties for key interactions with amino acid residues like ASP996 and GLU885. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (e.g., Histamine (B1213489) H3 Receptor, FPRs)

Pyridazinone derivatives have also been investigated for their ability to interact with various cell surface receptors, modulating their activity and downstream signaling pathways.

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3 receptor have shown potential in treating neurological disorders. A class of pyridazin-3-one derivatives has been identified as potent and selective histamine H3 receptor inverse agonists. nih.gov Structure-activity relationship studies revealed that modifications to the pyridazinone core, the central phenyl ring, and the linker region led to molecules with excellent target potency and selectivity. nih.gov

N-formyl Peptide Receptors (FPRs): FPRs are a family of G-protein-coupled receptors involved in inflammatory responses. nih.gov A library of pyridazinones and structurally related derivatives, previously used to identify FPR agonists, was screened for anti-inflammatory activity. nih.govresearchgate.net Interestingly, while many of the anti-inflammatory compounds were FPR agonists, a significant number were not, suggesting they act through different signaling pathways. nih.govresearchgate.netnih.gov This indicates that the anti-inflammatory effects of some pyridazinone-based FPR agonists may be mediated through FPR-independent mechanisms. nih.govresearchgate.net

Cellular Pathway Modulation and Signal Transduction Studies (e.g., NF-κB, Apoptotic Pathways)

The biological activities of pyridazinone derivatives are often a consequence of their ability to modulate key cellular signaling pathways, such as the NF-κB and apoptotic pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. mdpi.commdpi.com The NF-κB pathway is considered a prototypical pro-inflammatory signaling pathway. mdpi.com The inhibition of NF-κB signaling is a key therapeutic target for inflammatory diseases. mdpi.com Some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.govnih.gov Further studies have shown that these compounds can also inhibit the LPS-induced production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govnih.gov

Apoptotic Pathways: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. Some pyridazinone derivatives have been shown to induce apoptosis in cancer cells. For example, a study on a specific pyridazinone derivative demonstrated that it induced G0-G1 phase cell cycle arrest in a lung cancer cell line. nih.gov Gene expression analysis revealed that this compound upregulated the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Anti-inflammatory Mechanisms of Action (e.g., COX2 Inhibition, LPS-induced Neuroinflammation)

The anti-inflammatory properties of pyridazinone derivatives are a significant area of research, with several mechanisms being elucidated.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. researchgate.netmdpi.com Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. researchgate.net Numerous pyridazinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netbohrium.comcu.edu.eg Some of these compounds have shown potent COX-2 inhibitory activity with high selectivity over the COX-1 isoform, which is associated with gastrointestinal side effects. cu.edu.eg For instance, certain new pyridazinone and pyridazinthione derivatives exhibited potent COX-2 inhibitory activity in the nanomolar range and demonstrated higher selectivity towards COX-2 compared to the non-selective NSAID indomethacin. cu.edu.eg

LPS-induced Neuroinflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, including neuroinflammation. nih.gov Certain pyridazinone derivatives have been shown to inhibit LPS-induced neuroinflammation. nih.gov A screening of a library of pyridazinones identified compounds that could inhibit LPS-induced NF-κB activity, a key pathway in the inflammatory response. nih.govresearchgate.netnih.gov This suggests that these compounds have the potential to be developed as therapeutic agents for neuroinflammatory conditions. nih.gov

Antihypertensive and Vasodilatory Mechanisms

Certain pyridazinone derivatives have demonstrated significant antihypertensive and vasodilatory effects, making them potential candidates for the treatment of cardiovascular diseases. nih.govnih.govnih.gov The mechanisms underlying these effects are varied and often involve direct action on vascular smooth muscle. nih.gov

One of the proposed mechanisms of action for some vasodilatory pyridazinone derivatives is the inhibition of inositol (B14025) triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells. nih.gov This leads to a decrease in intracellular calcium concentration, resulting in the inhibition of myosin phosphorylation and subsequent vasodilation. nih.gov Other pyridazinone derivatives, such as pimobendan, act as calcium sensitizers and phosphodiesterase inhibitors, leading to both positive inotropic and vasodilatory effects. sarpublication.com Levosimendan, another pyridazinone derivative, enhances myocardial contractility by stabilizing the calcium-bound conformation of troponin C and also exhibits vasodilator properties. sarpublication.com

A number of 6-phenyl-3-pyridazinone based derivatives were synthesized and showed potent to mild vasorelaxant activity, with some compounds being more potent than the standard drug hydralazine. nih.gov The synthesis of a series of 5,6-diarylpyridazinones also yielded compounds with antihypertensive effects in animal models of hypertension. nih.gov

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

In an era of increasing antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. Pyridazinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. idosi.orgmdpi.comresearchgate.net

These compounds have been shown to be effective against various Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com They have also demonstrated antifungal activity against a range of fungal species, such as Candida albicans. nih.govidosi.org

The precise mechanisms of antimicrobial action for many pyridazinone derivatives are still under investigation, but they are thought to involve various cellular targets. nih.gov Some studies suggest that these compounds may interfere with essential bacterial processes. For instance, some pyridazinone derivatives have shown potent antibacterial activities with low minimum inhibitory concentration (MIC) values. mdpi.com The introduction of different substituents on the pyridazinone ring has been shown to significantly influence the antibacterial activity. mdpi.com Furthermore, some pyridazinone-based diarylurea derivatives have been developed as dual-function antimicrobial and anticancer agents. nih.gov

Anticancer Mechanisms and Antiproliferative Activity (e.g., VEGFR-2 Inhibition, p53/Bax/Bcl-2 Modulation)

The anticancer potential of pyridazinone derivatives has been extensively studied, with a focus on their ability to inhibit key signaling pathways involved in tumor growth and progression. nih.govbohrium.com

VEGFR-2 Inhibition: As mentioned earlier, vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, and its inhibition is a well-established strategy in cancer therapy. nih.govrsc.org Numerous pyridine- and pyridazinone-derived compounds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds have demonstrated significant anticancer activity against various cancer cell lines. nih.govnih.gov For example, a novel pyridine-derived compound displayed higher activity against liver cancer cells than the standard drug sorafenib. nih.gov

p53/Bax/Bcl-2 Modulation: The tumor suppressor protein p53 plays a central role in regulating the cell cycle and apoptosis. The Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are key regulators of the apoptotic pathway. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. Certain pyridazinone derivatives have been shown to exert their anticancer effects by modulating these key apoptotic proteins. nih.gov For instance, one study found that a pyridazinone derivative upregulated the expression of p53 and Bax while downregulating the expression of the anti-apoptotic protein Bcl-2 in lung cancer cells, thereby promoting apoptosis. nih.gov

Structure Activity Relationship Sar Studies of 5 Pentan 2 Yloxy Pyridazin 3 2h One and Analogues

Impact of Core Ring Substitutions on Pharmacological Activity

Modifications to the pyridazinone core have a significant impact on the pharmacological activity of this class of compounds. The position and nature of substituents on the heterocyclic ring can dramatically alter the biological profile.

Substitutions at various positions of the pyridazinone ring have been shown to influence a range of biological activities, including:

Analgesic and Anti-inflammatory Activity: Substitutions at the C6 position and the presence of an acetamide (B32628) side chain at the N2 position of the pyridazinone ring can enhance analgesic and anti-inflammatory actions. sarpublication.com Specifically, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives exhibit good analgesic activity. sarpublication.com

Anticonvulsant Activity: The introduction of different aldehyde derivatives to the pyridazinone ring has resulted in significant anticonvulsant properties. researchgate.net

Anticancer Activity: Pyridazinone derivatives have demonstrated potential as anticancer agents. nih.govscispace.com For instance, certain 3(2H)-pyridazinone derivatives have shown anti-proliferative effects against human colon carcinoma cells. unich.it

Cardiovascular Effects: Various pyridazinone derivatives are known for their cardiotonic and antihypertensive properties. researchgate.net

The following table summarizes the impact of different substitution patterns on the pharmacological activity of pyridazinone derivatives:

| Substitution Position | Substituent Type | Resulting Pharmacological Activity | Reference |

| C6 | 3,5-dimethyl-4-chloro-1-pyrazolyl | Increased analgesic and anti-inflammatory action | sarpublication.com |

| C6 | 4-methoxyphenyl with acetamide/propanamide at N2 | Good analgesic activity | sarpublication.com |

| C4, C5 | Halo groups | High analgesic activity | sarpublication.com |

| N2 | Arylpiperazinylalkyl groups on 4-amino-pyridazinones | Antinociceptive effect | sarpublication.com |

| Core Modification | Indeno[1,2-c]-3-pyridazinonic structure | Loss of antihypertensive activity, gain of anti-inflammatory properties | sarpublication.com |

| N/A | Aldehyde derivatives | Significant anticonvulsant activity | researchgate.net |

Role of the Pentan-2-yloxy Moiety and its Stereochemistry in Modulating Biological Activity

The pentan-2-yloxy moiety, a five-carbon alkoxy chain attached at the second carbon, plays a critical role in the biological activity of the parent compound. The stereochemistry of this group, referring to the three-dimensional arrangement of its atoms, is a key determinant of its interaction with biological targets. nih.govlongdom.org

The chirality of a molecule can significantly affect its biological activity. longdom.orgiitk.ac.in Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govlibretexts.org The differential binding of enantiomers to their target sites can lead to variations in potency and efficacy. nih.gov

In the context of 5-(pentan-2-yloxy)pyridazin-3(2H)-one, the chiral center at the second carbon of the pentyl group means the molecule can exist as (R) and (S) enantiomers. The specific spatial arrangement of each enantiomer will dictate how it fits into the binding pocket of its biological target. One enantiomer may bind with high affinity and elicit a strong therapeutic response, while the other may bind weakly or not at all, or even interact with a different target, potentially causing off-target effects. nih.govlibretexts.org Studies on other chiral molecules have demonstrated that a specific stereoisomer is often responsible for the desired therapeutic effect. libretexts.orgnih.gov Therefore, investigating the individual biological activities of the (R)- and (S)-enantiomers of this compound is essential for optimizing its therapeutic potential.

Elucidation of Key Pharmacophoric Features for Optimal Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyridazinone derivatives, several key pharmacophoric features have been identified that are crucial for their biological activity.

Studies have revealed that the pharmacophore for certain pyridazinone-based compounds includes two hydrophobic regions and three hydrogen bond acceptors. researchgate.net These features facilitate strong interactions with the target protein. For instance, in the context of α1-adrenoceptor antagonists, a generated pharmacophore model highlighted the importance of specific structural properties for high affinity. nih.gov

Key pharmacophoric elements for pyridazinone derivatives often include:

The Pyridazinone Ring: Acts as a central scaffold. researchgate.net

Hydrogen Bond Acceptors: The carbonyl group and nitrogen atoms of the pyridazinone ring are potential hydrogen bond acceptors. researchgate.net

Hydrophobic Moieties: Aromatic rings or aliphatic chains attached to the core contribute to hydrophobic interactions with the target. researchgate.net

A Spacer Element: In some analogues, a polymethylene chain acts as a spacer, and its length can influence affinity and selectivity. nih.gov For example, increasing the length of a polymethylene chain up to seven carbon atoms was found to gradually increase affinity for the α1-adrenoceptor. nih.gov

Design and Synthesis of Analogues for Systematic SAR Exploration

The synthesis of pyridazinone derivatives often starts from readily available precursors. scispace.comresearchgate.net A common synthetic route involves the condensation of β-aroylpropionic acids with hydrazines. scispace.com For instance, the synthesis of novel pyridazin-3-one derivatives has been achieved through a one-pot multistep reaction involving para-substituted acetophenones, glyoxalic acid, and hydrazine (B178648) hydrate (B1144303). nih.gov

The general synthetic strategies for creating analogues of this compound would involve:

Modification of the Pyridazinone Core: Introducing various substituents at different positions of the pyridazinone ring. sarpublication.comresearchgate.net

Alteration of the Alkoxy Chain: Varying the length, branching, and stereochemistry of the pentan-2-yloxy group.

Introduction of Different Linkers: If applicable, inserting different chemical moieties between the pyridazinone core and other functional groups.

For example, a series of 3(2H)-pyridazinone derivatives were synthesized by reacting 3,6-dichloropyridazine (B152260) with substituted phenylpiperazines, followed by hydrolysis and further derivatization. unich.it Another approach involved the synthesis of pyridazine (B1198779) analogues of nucleosides. nih.gov A study on 3,6-disubstituted pyridazine derivatives involved a scaffold hopping approach, replacing a pyrazole (B372694) ring with a pyridazine ring and modifying the linker moiety. acs.org

The following table outlines a hypothetical design strategy for SAR exploration of this compound:

| Analogue Series | Modification Strategy | Rationale |

| Series A: Core Substitutions | Introduce small alkyl, halogen, or methoxy (B1213986) groups at C4 and C6 positions of the pyridazinone ring. | To probe the steric and electronic requirements at these positions for optimal activity. |

| Series B: Alkoxy Chain Variation | Synthesize analogues with different alkoxy chains at the C5 position (e.g., butoxy, hexyloxy, cyclohexyloxy). | To determine the optimal size and shape of the hydrophobic pocket in the target protein. |

| Series C: Stereochemical Analysis | Synthesize and test the individual (R)- and (S)-enantiomers of this compound. | To understand the impact of stereochemistry on target binding and biological activity. |

| Series D: N2-Substitutions | Introduce various substituents at the N2 position of the pyridazinone ring. | To explore potential interactions with the solvent-exposed region of the binding site. |

Computational Approaches to SAR Analysis (e.g., Atom Pair Descriptors)

Computational methods are increasingly used to complement experimental SAR studies. These in silico techniques can predict the biological activity of designed compounds and provide insights into their binding modes at the molecular level.

One such approach involves the use of Atom Pair Descriptors . These are 2D descriptors that encode the counts of all pairs of atoms at a certain topological distance. They are useful in quantitative structure-activity relationship (QSAR) studies to build models that can predict the activity of new compounds.

Other computational methods employed in the SAR analysis of pyridazinone derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to provide insights into the binding modes of pyridazinone-based derivatives to enzymes like VEGFR-2. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model was successfully generated for a series of pyridazinone derivatives with affinity for α1- and α2-adrenoceptors, showing high correlation and predictive power. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding interactions.

These computational tools allow for the rational design of new analogues with potentially improved activity, reducing the time and cost associated with synthesizing and testing a large number of compounds.

Target Identification and Validation Approaches for Pyridazinone Based Compounds

Target-Centric Methodologies for Biological Target Discovery

Target-centric approaches begin with a known biological target and aim to find compounds that modulate its activity. However, when the target of a compound class like pyridazinones is unknown, inverse or reverse target-centric methods are employed. These computational techniques screen a compound against a large database of potential biological targets.

One prominent method is inverse virtual screening (iVS) . This in silico strategy computationally "docks" the pyridazinone molecule into the binding sites of numerous known protein structures to predict potential interactions. This is often followed by pharmacophore-based screening, which identifies common three-dimensional arrangements of chemical features in the pyridazinone library that are essential for binding to a specific target. nih.govnih.gov

For instance, a repurposing study on a library of 52 pyridazinone analogues, originally designed as formyl peptide receptor (FPR) ligands, utilized a two-step computational analysis. nih.gov The initial pharmacophore-based screening was followed by molecular docking and molecular dynamics simulations to confirm the interactions between the pyridazinone ligands and potential protein targets. nih.govnih.gov This approach successfully proposed aspartate aminotransferase as a promising repurposed target for this series of compounds, demonstrating the power of target-centric methodologies in navigating the vast landscape of potential biological interactions. nih.govnih.govtandfonline.com

Table 1: Target-Centric Methodologies for Pyridazinone Compounds

| Methodology | Description | Application Example | Potential Target Identified |

|---|---|---|---|

| Inverse Virtual Screening (iVS) | Computational screening of a ligand against a large database of protein targets to predict binding. | A library of 52 pyridazinone analogues was screened against a protein database. nih.govnih.gov | Aspartate aminotransferase nih.govnih.gov |

| Pharmacophore-Based Screening | Identifies essential 3D chemical features of a compound series required for binding to a target. | Used as an initial step before docking studies for a pyridazinone library. nih.govtandfonline.com | N/A (Used for filtering) |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Investigated the binding features of pyridazinones with proteins identified by iVS. nih.govnih.gov | Confirmed interaction with aspartate aminotransferase nih.govnih.gov |

Phenotypic Screening and Reverse Pharmacology for Target Elucidation

Phenotypic screening represents a cornerstone of modern drug discovery, allowing for the identification of molecules that produce a desired effect in a biological system, such as a cell or a whole organism, without a priori knowledge of the drug's target. nih.govfrontiersin.orgyoutube.com This approach is particularly valuable for complex diseases where the underlying biological mechanisms are not fully understood. youtube.com Once a compound with a desirable phenotype is identified, the subsequent process of identifying its molecular target is known as reverse pharmacology or target deconvolution.

For pyridazinone derivatives, phenotypic screening has been successfully employed to uncover novel biological activities. In one study, a library of pyridazinones and structurally related compounds was screened for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, identifying 48 compounds with anti-inflammatory properties. nih.gov

Another example involves the design and synthesis of new hybrid benzimidazole-containing pyridazinones which were evaluated for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. nih.gov Compound SS-4F showed significant anticonvulsant activity in both phenotypic screens. nih.gov Subsequent mechanistic studies revealed a marked increase in gamma-aminobutyric acid (GABA) levels, suggesting that the GABAergic system is a key target for its anticonvulsant effect. nih.gov

Proteomics-Based Methods for Direct Target Engagement

Chemical proteomics has emerged as a powerful tool for the direct identification of protein targets of small molecules in a complex biological sample. nih.gov These methods can map the interaction landscape of a drug, providing insights into its on-target and off-target effects.

A leading technique in this area is Thermal Proteome Profiling (TPP) , also known as the cellular thermal shift assay (CETSA). nih.gov TPP is based on the principle that a protein's thermal stability changes upon binding to a ligand. nih.gov By heating cell lysates or intact cells to various temperatures and then quantifying the remaining soluble proteins using mass spectrometry, researchers can identify proteins that are stabilized (or destabilized) by the presence of a compound. nih.govnih.gov This change in thermal stability is a direct indication of target engagement.

While specific TPP studies on pyridazinones are not widely published, this methodology is broadly applicable. For example, it has been used to identify the targets of the p38α inhibitor losmapimod (B1675150) in acute myeloid leukemia cells. nih.gov The application of TPP to pyridazinone-based compounds would involve treating cells with the compound of interest, followed by thermal profiling and mass spectrometry to identify which proteins exhibit a thermal shift, thereby revealing the direct targets of the compound. nih.govnih.gov

Table 2: Proteomics-Based Target Identification

| Method | Principle | Potential Application to Pyridazinones |

|---|---|---|

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a target protein, which is detected by mass spectrometry. nih.gov | Identification of direct binding partners of pyridazinone compounds in an unbiased, proteome-wide manner. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to map the functional state of enzymes and identify targets. nih.gov | Could be adapted to design pyridazinone-based probes to identify enzyme targets with reactive residues (e.g., serine, cysteine) in their active sites. |

| Targeted Mass Spectrometry | Precisely quantifies protein levels to infer target engagement, especially for covalent inhibitors. nih.gov | Quantification of the unbound fraction of a target protein after treatment with a covalent pyridazinone inhibitor. |

Genetic Screening Technologies (e.g., CRISPR/Cas9) for Target Validation

Once potential targets are identified, they must be validated to confirm their role in the compound's mechanism of action. biocompare.comCRISPR-Cas9 gene-editing technology has become an invaluable tool for this purpose. biocompare.comhorizondiscovery.com Genome-wide CRISPR screens can identify genes that, when knocked out, result in a change in sensitivity to a drug. nih.govnih.gov

In a typical CRISPR-based drug resistance screen, a population of cells is engineered with a pooled library of short guide RNAs (sgRNAs) that target and knock out every gene in the genome. horizondiscovery.com This cell population is then treated with the compound of interest. Cells that have a knockout of the drug's target gene may become resistant to the compound and will therefore be enriched in the surviving population. nih.gov By sequencing the sgRNAs present in the surviving cells, researchers can identify the genes whose loss confers resistance, thereby validating them as the drug's targets. youtube.com

This approach has successfully identified the mechanisms of action for numerous drugs. nih.gov For a novel pyridazinone compound, a CRISPR screen could be performed to identify its specific target or to reveal genes involved in its mechanism of action or potential resistance pathways, thus providing robust validation. biocompare.comhorizondiscovery.com

Mechanistic Studies to Confirm On-Target and Off-Target Effects

Elucidating the full spectrum of a compound's biological activity requires detailed mechanistic studies to distinguish between intended on-target effects and unintended off-target effects. Such studies are crucial for understanding both the therapeutic potential and the potential for adverse effects.

For pyridazinone derivatives, mechanistic studies have revealed complex pharmacological profiles. For instance, some tricyclic pyridazinones were initially designed as phosphodiesterase III (PDEIII) inhibitors for their cardiovascular effects. mdpi.com However, further pharmacological investigation of a derivative, compound 60 , revealed that its antiulcer activity was not due to PDE inhibition but rather to an improvement in the integrity of the gastric mucosa, suggesting a different mechanism of action. nih.gov

In another example, certain pyridazinone-based compounds were identified as agonists for N-formyl peptide receptors (FPRs), which are involved in inflammation. nih.gov However, subsequent studies showed that some of these compounds exerted anti-inflammatory effects through FPR-independent pathways. This highlights the necessity of conducting thorough mechanistic studies to define the true molecular targets and avoid misattribution of a compound's effects. nih.gov These studies often involve a battery of secondary assays, signaling pathway analysis, and comparison with known selective inhibitors to build a comprehensive picture of the compound's interactions.

Application of Bifunctional Compounds for Targeted Protein Degradation (e.g., PROTACs involving Cereblon E3 Ubiquitin Ligase)

A novel therapeutic modality that has gained significant attention is Targeted Protein Degradation (TPD) , most notably through the use of Proteolysis-Targeting Chimeras (PROTACs) . iacademic.infonih.gov PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. frontiersin.org One ligand binds to the protein of interest (the target), and the other ligand recruits an E3 ubiquitin ligase. nih.gov This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome. frontiersin.org

One of the most commonly used E3 ligases in PROTAC design is Cereblon (CRBN) . nih.govnih.gov Ligands for Cereblon, such as thalidomide (B1683933) and its analogues (e.g., pomalidomide), are well-characterized and are frequently incorporated into PROTACs. frontiersin.orgyoutube.com

The application of this technology to pyridazinone-based compounds holds significant promise. If a pyridazinone derivative is identified as a binder of a disease-relevant protein, it could be converted into a PROTAC. This would involve chemically linking the pyridazinone core to a known Cereblon-binding moiety. The resulting bifunctional molecule would then be capable of inducing the degradation of the target protein, offering a powerful alternative to simple inhibition. google.comgoogle.com This strategy expands the "druggable" proteome by enabling the removal of proteins that may lack a functional active site for traditional inhibitors. iacademic.info While no specific pyridazinone-based PROTACs are currently in late-stage development, the modular nature of PROTAC design makes this a highly feasible and attractive strategy for future research. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in Pyridazinone Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the drug discovery process, improving accuracy, and reducing costs. ijettjournal.orgnih.govnih.gov These technologies are increasingly being applied to the study of pyridazinone derivatives to identify new drug candidates and optimize their properties. accscience.com

Table 1: AI and Machine Learning in Pyridazinone Research

| Technology/Method | Application | Outcome | Reference |

|---|---|---|---|

| Inverse Virtual Screening (iVS) | Target identification for a library of 52 pyridazinone analogues. | Proposed aspartate aminotransferase as a new potential target. | nih.govnih.gov |

| Pharmacophore-based screening | Initial computational analysis of pyridazinone compounds. | Identified potential binding features for various biological targets. | nih.govtandfonline.com |

| Molecular Docking & Dynamics | Confirmation of ligand-target interactions. | Validated the binding of pyridazinone derivatives to proposed targets. | nih.gov |

Development of Multi-Target Directed Ligands based on the Pyridazinone Scaffold

The traditional "one drug-one target" paradigm has proven inefficient for complex, multifactorial diseases like Alzheimer's or cancer. nih.gov This has led to the rise of the multi-target directed ligand (MTDL) approach, which aims to design single molecules that can modulate multiple biological targets simultaneously. nih.govnih.gov The pyridazinone scaffold is a promising framework for developing such MTDLs due to its versatile structure that allows for easy functionalization. researchgate.net

Researchers are exploring pyridazinone derivatives that can act on multiple targets implicated in diseases. For example, in the context of cardiovascular diseases and cancer, which are the leading causes of death globally, pyridazinone-based compounds are being investigated for dual activities. nih.gov Many hypertension patients are more susceptible to cancer, prompting the search for drugs with both vasodilator and anticancer properties. nih.gov The pyridazinone core is present in compounds studied as phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors, both relevant targets in cardiovascular disease and oncology. nih.gov This strategic design of multifunctional drugs could offer superior efficacy and a better safety profile compared to single-target agents or combination therapies. nih.gov

Advancements in Green and Sustainable Synthesis of Pyridazinone Derivatives

The principles of green chemistry, which focus on designing environmentally friendly chemical processes, are becoming increasingly important in pharmaceutical manufacturing. researchgate.net Significant advancements have been made in the sustainable synthesis of pyridazinone derivatives, aiming to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. researchgate.netekb.eg

Methods such as microwave-assisted synthesis and grinding have been successfully used to produce substituted pyridazinone derivatives efficiently, often resulting in higher yields and shorter reaction times compared to conventional heating methods. ekb.egnih.gov For example, the synthesis of novel pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives was achieved through microwave irradiation in just a few minutes with high yields. researchgate.netekb.eg Another green approach involves the use of ionic liquids as recyclable reaction media. The synthesis of pyridazine (B1198779) derivatives in imidazolium (B1220033) ionic liquids was shown to reduce reaction times dramatically (from 13 days to 6 hours) and increase product yields, with the ionic liquid being reusable for multiple cycles. sioc-journal.cn These sustainable methods are not only environmentally friendly but also often more cost-effective. nih.gov

Table 2: Green Synthesis Methods for Pyridazinone Derivatives

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat the reaction. | Shorter reaction times (2-7 min), high yields (82-94%), pure products. | ekb.egnih.gov |

| Grinding | Solvent-free reaction condition. | Environmentally friendly, simple procedure. | researchgate.netekb.eg |

| Ionic Liquids | Use of non-volatile, recyclable solvents. | Reduced reaction time, increased yields, reusable media. | sioc-journal.cn |

Repurposing Strategies for Established Pyridazinone Compounds

Drug repurposing, or repositioning, is a strategy to find new therapeutic uses for existing or abandoned drugs. nih.gov This approach is gaining traction as it can significantly reduce the time and cost associated with drug development, since the safety profile of the repurposed drug is often already established. researchgate.net

In silico methods are a key tool in identifying potential drug repositioning candidates. nih.gov A notable example involved a library of 52 pyridazinone-based molecules that failed in their original goal as formyl peptide receptor (FPR) agonists. nih.govnih.gov Through a focused drug-repurposing campaign using inverse virtual screening, researchers identified aspartate aminotransferase as a promising new target for this series of compounds. nih.govnih.govtandfonline.com This computational approach provided a new avenue for a previously unsuccessful compound library, highlighting the potential to unlock new therapeutic value from established pyridazinone scaffolds. nih.gov This strategy is particularly valuable for tackling critical health challenges by finding dual-activity agents, such as those for cardiovascular diseases and cancer. nih.gov

Development of Advanced in Vitro and in Vivo Models for Comprehensive Biological Evaluation

The accurate prediction of a drug's efficacy and safety in humans relies on robust preclinical models. The field is moving beyond simple cell lines to more complex and physiologically relevant systems for testing pyridazinone derivatives.

For in vitro evaluation, researchers are using a variety of assays to characterize the biological activity of new pyridazinone compounds. These include cytotoxicity screenings against various human cancer cell lines like HCT116 (colon), HEP3BPN 11 (liver), MDA 453 (breast), and HL60 (leukemia). nih.govcbijournal.com To mimic the tumor microenvironment, models may incorporate pro-inflammatory factors like serotonin (B10506) to stimulate cancer cells. nih.gov Specific enzyme inhibition assays, such as those for phosphodiesterase 4 (PDE4), are used to screen for anti-inflammatory potential. rsc.orgnih.gov Furthermore, vasorelaxant activity is assessed using isolated rat thoracic aortas to evaluate potential cardiovascular effects. nih.gov

For in vivo studies, models are chosen to reflect the targeted disease state. For anticonvulsant activity, pyridazinone derivatives have been tested against seizures induced by maximal electroshock (MES), isoniazid, and pentylenetetrazole (PTZ) in animal models. researchgate.net Anti-inflammatory effects of a PDE4-inhibiting pyridazinone were evaluated in an in vivo model where the compound reduced lipopolysaccharide (LPS)-induced monocyte and macrophage recruitment. nih.gov Preliminary toxicity is often assessed using the Artemia salina (brine shrimp) lethality test, which provides a simple, rapid screen before moving to more complex animal studies. nih.gov

Q & A

Q. Methodological Answer :

- NMR :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.12) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX refinement ).

Advanced: How can researchers resolve contradictions in crystallographic data for pyridazinone derivatives?

Methodological Answer :

Contradictions (e.g., bond-length discrepancies) arise from:

- Disorder in crystal lattices : Use SHELXL refinement with PART instructions to model disordered atoms .

- Twinned crystals : Apply TwinLaw matrices in PLATON or CrysAlisPro .

- Validation : Cross-check with CIF validation tools (e.g., checkCIF) and compare with DFT-optimized structures (e.g., Gaussian09) .

Advanced: How do substituents on the pyridazinone core influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Q. Methodology :

- In vitro assays : Test enzyme inhibition (IC₅₀) using fluorogenic substrates .

- Computational docking : AutoDock Vina to predict binding modes with targets (e.g., PARP1) .

Advanced: What strategies optimize yield in multi-step syntheses of pyridazinone derivatives?

Q. Methodological Answer :

- Stepwise protection : Use THP (tetrahydropyranyl) protecting groups for hydroxyl intermediates to prevent side reactions .

- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings (e.g., aryl boronate coupling ).

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield (e.g., 75% yield improvement in THF vs. DMF ).

Advanced: How can researchers validate target engagement in cellular models?

Q. Methodological Answer :

Pull-down assays : Use biotin-tagged this compound derivatives to isolate protein targets from lysates .

CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .

SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KD = 120 nM for PARP1 ).

Basic: What solvents and conditions stabilize pyridazinone derivatives in storage?

Q. Methodological Answer :

- Storage : -20°C in amber vials under argon.

- Solvents : Anhydrous DMSO for long-term stability (avoid aqueous buffers due to hydrolysis ).

- Decomposition Check : Monthly HPLC-UV analysis (λ = 254 nm) to detect degradation .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

A representative scheme for the Williamson ether synthesis of this compound.

A representative scheme for the Williamson ether synthesis of this compound.